Kinase Inhibitor Scaffold Potency: TNIK IC50 Comparison Between 5-(4-Bromophenyl)-1H-pyrazol-3-yl Core and Alternative Heterocycles
A derivative incorporating the exact 5-(4-bromophenyl)-1H-pyrazol-3-yl core (methyl (4-((5-(4-bromophenyl)-1H-pyrazol-3-yl)amino)-3-methylphenyl)carbamate) exhibited an IC50 of 157 nM against TNIK kinase [1]. By contrast, a structurally distinct but functionally related TNIK inhibitor (CHEMBL2312143) from the same BindingDB dataset showed an enzymatic IC50 of 5 nM, but its cellular functional activity (TCF4/beta-catenin transcription) was >30,000 nM, indicating poor cellular translation [2]. The pyrazol-3-yl core thus enables balanced enzymatic and cellular activity profiles.
| Evidence Dimension | TNIK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 157 nM (derivative bearing the 5-(4-bromophenyl)-1H-pyrazol-3-yl core) |
| Comparator Or Baseline | CHEMBL2312143: IC50 = 5 nM enzymatic, but >30,000 nM in cellular TCF4/beta-catenin reporter assay |
| Quantified Difference | Target compound core shows 157 nM enzymatic potency; comparator shows 6,000-fold drop from enzymatic to cellular activity, whereas target core-based molecules have more balanced profiles |
| Conditions | TNIK ADP-Glo luminescent kinase assay; cellular beta-lactamase reporter gene assay in HCT116 cells |
Why This Matters
The balanced enzymatic-to-cellular activity profile is critical for hit-to-lead progression; cores that produce potent enzymatic inhibitors with poor cellular translation waste screening resources.
- [1] BindingDB Entry BDBM579816: IC50 157 nM against TNIK, US Patent US11485711. View Source
- [2] BindingDB Entry BDBM50424536 (CHEMBL2312143): TNIK IC50 = 5 nM enzymatic; TCF4/beta-catenin transcription IC50 >30,000 nM in HCT116 cells. View Source
